5-(4-PHENYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Description
5-(4-PHENYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a useful research compound. Its molecular formula is C25H27N5O3S and its molecular weight is 477.58. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
Phenylpiperazine derivatives have been investigated for their tuberculostatic activity. For example, a study reported the synthesis and tuberculostatic activity of some phenylpiperazine derivatives, highlighting their potential in treating tuberculosis (Foks et al., 2004) Consensus.
Anticancer Activity
Research into phenylpiperazine and piperidinyl compounds has demonstrated anticancer potential. Mannich bases derived from phenylpiperazine structures showed moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019) Consensus.
Antimicrobial and Antinociceptive Agents
Compounds with phenylpiperazine and piperidinyl moieties have also been reported to possess antimicrobial activities. A study described the synthesis and antimicrobial activities of novel derivatives, providing evidence of their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020) Consensus. Additionally, these structural motifs have been explored for their antinociceptive and anticonvulsive properties, indicating their relevance in pain and seizure management (Prasanthi, Prasad, & Bharathi, 2018) Consensus.
Neurology and Psychopharmacology Applications
Phenylpiperazine derivatives have been studied for their potential applications in neurology and psychopharmacology, including their use as serotonin receptor antagonists, which could have implications for treating conditions such as depression and anxiety (Mahesh, Perumal, & Pandi, 2004) Consensus.
Properties
IUPAC Name |
5-(4-phenylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c26-19-23-25(29-17-15-28(16-18-29)21-7-3-1-4-8-21)33-24(27-23)20-9-11-22(12-10-20)34(31,32)30-13-5-2-6-14-30/h1,3-4,7-12H,2,5-6,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXLWLZGYXQPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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